molecular formula C19H24N4O2 B2633637 4-[(3-piperidin-1-ylpyrazin-2-yl)oxy]-N-propylbenzamide CAS No. 1326888-71-4

4-[(3-piperidin-1-ylpyrazin-2-yl)oxy]-N-propylbenzamide

Cat. No.: B2633637
CAS No.: 1326888-71-4
M. Wt: 340.427
InChI Key: LQLCCQQCDVYRJE-UHFFFAOYSA-N
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Description

4-[(3-piperidin-1-ylpyrazin-2-yl)oxy]-N-propylbenzamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperidine ring, a pyrazine ring, and a benzamide moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3-piperidin-1-ylpyrazin-2-yl)oxy]-N-propylbenzamide typically involves multiple steps, starting with the preparation of the piperidine and pyrazine intermediates. One common method involves the reaction of 3-chloropyrazine with piperidine under basic conditions to form 3-piperidin-1-ylpyrazine. This intermediate is then reacted with 4-hydroxybenzamide in the presence of a suitable coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC), to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

4-[(3-piperidin-1-ylpyrazin-2-yl)oxy]-N-propylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

4-[(3-piperidin-1-ylpyrazin-2-yl)oxy]-N-propylbenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[(3-piperidin-1-ylpyrazin-2-yl)oxy]-N-propylbenzamide involves its interaction with specific molecular targets within cells. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(3-piperidin-1-ylpyrazin-2-yl)oxy]-N-propylbenzamide is unique due to its combination of piperidine, pyrazine, and benzamide structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for diverse research and industrial applications .

Properties

IUPAC Name

4-(3-piperidin-1-ylpyrazin-2-yl)oxy-N-propylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O2/c1-2-10-21-18(24)15-6-8-16(9-7-15)25-19-17(20-11-12-22-19)23-13-4-3-5-14-23/h6-9,11-12H,2-5,10,13-14H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQLCCQQCDVYRJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=CC=C(C=C1)OC2=NC=CN=C2N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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